Proto-oncogene PIM1 (191-199)

Cancer immunotherapy T-cell epitope mapping ELISpot assay

Proto-oncogene PIM1 (191-199) is a synthetic 9-amino-acid peptide (sequence: ALLKDTVYT) corresponding to residues 191–199 of the human PIM1 serine/threonine kinase. This fragment resides within the kinase activation loop (A-loop, residues 185–206), a structurally critical domain governing catalytic conformation.

Molecular Formula
Molecular Weight
Cat. No. B1575504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProto-oncogene PIM1 (191-199)
SynonymsProto-oncogene PIM1 (191-199) Homo sapiens
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Proto-oncogene PIM1 (191-199) Peptide — A Validated Immunodominant Epitope for Multiple Myeloma T-Cell Research and Procurement


Proto-oncogene PIM1 (191-199) is a synthetic 9-amino-acid peptide (sequence: ALLKDTVYT) corresponding to residues 191–199 of the human PIM1 serine/threonine kinase . This fragment resides within the kinase activation loop (A-loop, residues 185–206), a structurally critical domain governing catalytic conformation [1]. The peptide was identified as the single immunodominant HLA-A*0201-restricted CD8+ T-cell epitope among seven PIM1-derived nonameric peptides screened in a multiple myeloma patient who achieved sustained molecular remission after syngeneic hematopoietic stem cell transplantation (HSCT) [2]. Its defined sequence and demonstrated immunogenicity make it a high-value tool for immunotherapy monitoring, epitope validation, and T-cell assay development in hematological malignancy research.

Why Generic Substitution Among PIM1-Derived Peptide Fragments Fails — Differential Immunodominance Demands Sequence-Specific Procurement


Not all PIM1-derived peptide fragments are functionally equivalent. When seven distinct PIM1 nonameric peptides (P1–P7), all confirmed to bind HLA-A2 via T2-binding assay, were tested ex vivo for T-cell reactivity in the same patient, only P4 (residues 191–199) elicited a dominant IFNγ response, while the remaining six peptides produced weak or negligible reactivity (≤0.030% of PBMCs) [1]. This steep immunodominance hierarchy — where a single epitope accounts for the overwhelming majority of the measurable CD8+ T-cell response — means that substituting PIM1 (191-199) with any other PIM1-derived peptide of comparable length would fundamentally alter, and likely abolish, assay sensitivity. Furthermore, this peptide maps to the activation loop, a region with distinct solvent accessibility and conformational dynamics compared with peptides derived from surface-exposed or non-catalytic PIM1 domains [2]. For applications requiring detection or expansion of PIM1-specific memory T cells, sequence identity is non-negotiable.

Quantitative Differentiation Evidence for Proto-oncogene PIM1 (191-199) — Head-to-Head Comparisons Against DAPK2 156-164 and Other PIM1-Derived Peptides


IFNγ ELISpot Reactivity — PIM1 191-199 Exhibits 2.75-Fold Greater T-Cell Response Than DAPK2 156-164 and ≥3.7-Fold Over Other PIM1 Peptides

In a direct ex vivo comparison using post-HSCT patient PBMCs, the PIM1 191-199 peptide (P4) elicited an IFNγ ELISpot response of 22 spot-forming counts (SFCs) per 20,000 cells (0.11% frequency), compared with 8 SFCs per 20,000 cells (0.038%) for the DAPK2 156-164 peptide (D1) [1]. Among the other six PIM1-derived peptides tested in the same assay, the highest responder (P2, residues 183–191) yielded only 6 SFCs per 20,000 cells (0.030%), while the remaining peptides (P1, P5, P7) ranged from 3.0–5.2 SFCs per 20,000 cells (0.015%–0.026%) [1]. This establishes PIM1 191-199 as the immunodominant epitope within the PIM1-derived peptide panel, with a response magnitude 2.75-fold above the DAPK2 comparator and at least 3.7-fold above the next most reactive PIM1 peptide.

Cancer immunotherapy T-cell epitope mapping ELISpot assay

CD8+ T-Cell Tetramer Enrichment — PIM1 191-199 Achieves 1.8-Fold Higher Tetramer-Positive Frequency Versus DAPK2 156-164 After Expansion

After 28 days of peptide-specific expansion using irradiated T2 cells pulsed with cognate peptide, PIM1 191-199 (P4)-reactive CD8+ T cells constituted 12% of the enriched T-cell line, compared with 6.6% for DAPK2 156-164 (D1)-reactive T cells expanded under identical conditions [1]. This 1.8-fold higher frequency of tetramer-positive cells indicates a substantially greater precursor frequency and/or proliferative capacity of PIM1 191-199-specific T cells relative to the DAPK2 comparator peptide.

Tetramer staining T-cell expansion Immunotherapy

MHC Stabilization Capacity — PIM1 191-199 Shows Discordance Between T2 Binding and Functional T-Cell Response, a Distinctive Selection Criterion

In T2-binding assays measuring HLA-A*0201 stabilization, PIM1 191-199 (P4) yielded a fluorescence index of FI-0 = 1.03 and FI-24 = 0, indicating detectable but weak MHC stabilization compared with PIM1 118-126 (P3; FI-0 = 1.56, FI-24 = 2.68), DAPK2 156-164 (D1; FI-0 = 3.92, FI-24 = 2.28), and the influenza M1 control peptide (FI-0 = 2.34, FI-24 = 2.17) [1]. Despite this lower MHC stabilization index, PIM1 191-199 elicited the most robust IFNγ ELISpot response among all 17 peptides tested. This dissociation between pMHC stability and functional T-cell immunogenicity is a distinctive feature of this epitope and suggests that T-cell receptor (TCR) recognition parameters, rather than pMHC half-life alone, govern its immunodominance.

MHC class I binding T2-binding assay Peptide-MHC stability

Polyclonal Antibody Response Rate in Multiple Myeloma Patients — PIM1 Seroprevalence Provides Complementary Humoral Monitoring Capability

Serological screening of plasma from 32 multiple myeloma patients post-chemotherapy or HSCT revealed that PIM1 elicited detectable polyclonal antibody responses in 6 of 32 patients (18.8%), while DAPK2 elicited responses in 11 of 32 patients (34.4%) [1]. The 1.83-fold higher seroprevalence of DAPK2 over PIM1 establishes a differential humoral immunogenicity profile between these two myeloma-associated antigens. Notably, the index patient who achieved sustained molecular remission developed coordinated B- and T-cell responses against both antigens, with antibody titers peaking at 1:5,000–1:10,000 approximately 3 months post-HSCT [1].

Serological screening Humoral immunity Tumor-associated antigen

Optimal Research and Procurement Application Scenarios for Proto-oncogene PIM1 (191-199) Based on Quantitative Differentiation Evidence


IFNγ ELISpot-Based Monitoring of PIM1-Specific CD8+ T Cells in Multiple Myeloma Immunotherapy Trials

PIM1 191-199 is the peptide of choice for IFNγ ELISpot monitoring of PIM1-directed T-cell immunity in HLA-A*0201-positive multiple myeloma patients. The peptide's demonstrated immunodominance — 22 SFCs per 20,000 PBMCs, representing 2.75-fold greater reactivity than the DAPK2 156-164 comparator and ≥3.7-fold over other PIM1 peptides [1] — ensures maximal assay sensitivity and a robust signal-to-noise ratio. Procurement of this specific sequence, rather than any alternative PIM1 fragment, is essential for detecting low-frequency memory T-cell responses in post-HSCT or post-immunotherapy patient samples.

Tetramer-Guided Isolation and Expansion of PIM1-Specific CD8+ T Cells for Functional Characterization

For laboratories generating peptide-specific T-cell lines via tetramer-based sorting and expansion, PIM1 191-199 enables a 12% tetramer-positive yield after enrichment, compared with only 6.6% for the DAPK2 156-164 peptide under identical conditions [1]. This 1.8-fold advantage in enrichment efficiency makes PIM1 191-199 the preferred reagent for protocols requiring large numbers of antigen-specific T cells for cytotoxicity assays, cytokine profiling, TCR sequencing, or adoptive transfer models in preclinical myeloma research.

Dual-Antigen Serological and Cellular Immune Monitoring Using PIM1 and DAPK2 Peptide Pairs

The differential seroprevalence of PIM1 (18.8%) and DAPK2 (34.4%) in MM patient cohorts [1] supports a dual-antigen monitoring strategy in which PIM1 191-199 is included alongside DAPK2 156-164 to capture both humoral and cellular immune responses. Procuring both peptides as a qualified pair enables comprehensive immune profiling in clinical research settings, where the coordinated detection of B- and T-cell immunity against these two independently validated myeloma-associated antigens may correlate with clinical outcomes.

Peptide-Based Assay Development and Calibration for PIM1 Epitope-Specific Reagents

As a defined 9-mer epitope with confirmed HLA-A2 binding and documented natural processing and presentation by multiple myeloma cells [1], PIM1 191-199 serves as an ideal calibration standard and positive control for the development of peptide-MHC tetramers, ELISpot kits, and flow cytometry-based T-cell detection panels. Commercially available research-grade preparations of this peptide are offered with a minimum purity specification of 95% , supporting reproducible assay performance across laboratories and longitudinal studies.

Quote Request

Request a Quote for Proto-oncogene PIM1 (191-199)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.